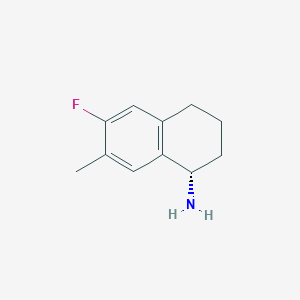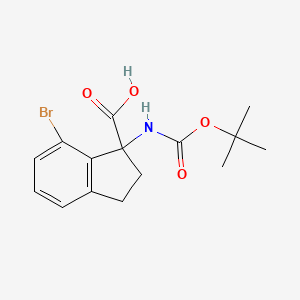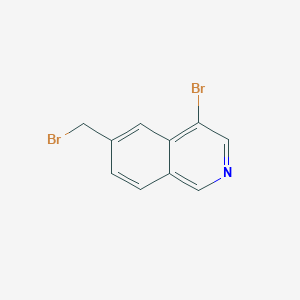
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride is a chemical compound with the molecular formula C9H15ClN2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a propylamine side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-pyridinecarboxaldehyde and a suitable amine.
Condensation Reaction: The aldehyde group of 3-methyl-2-pyridinecarboxaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the desired amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride may involve large-scale batch or continuous processes. These methods often utilize automated equipment to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product quality.
化学反应分析
Types of Reactions
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the amine side chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions may require catalysts and specific solvents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
相似化合物的比较
Similar Compounds
(1R)-1-(3-Methyl(2-pyridyl))propylamine: A closely related compound with similar structural features.
2-Methyl-3-pyridylamine: Another pyridine derivative with comparable properties.
3-Methyl-2-pyridinecarboxaldehyde: A precursor used in the synthesis of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride.
Uniqueness
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride is unique due to its specific stereochemistry and the presence of both a pyridine ring and a propylamine side chain. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C10H17ClN2 |
|---|---|
分子量 |
200.71 g/mol |
IUPAC 名称 |
(1R)-2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-7(2)9(11)10-8(3)5-4-6-12-10;/h4-7,9H,11H2,1-3H3;1H/t9-;/m1./s1 |
InChI 键 |
POIZYJMDYPDPLW-SBSPUUFOSA-N |
手性 SMILES |
CC1=C(N=CC=C1)[C@@H](C(C)C)N.Cl |
规范 SMILES |
CC1=C(N=CC=C1)C(C(C)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)
